molecular formula C24H25N3O2S2 B5090670 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea

Cat. No. B5090670
M. Wt: 451.6 g/mol
InChI Key: LCMDZIPDMDSUEB-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea, also known as L-754,394, is a small molecule compound that has been extensively studied for its potential therapeutic applications. The compound is a selective inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in various cellular processes, including inflammation, apoptosis, and cell differentiation.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea involves the inhibition of the enzyme p38 MAPK. The compound binds to the ATP-binding site of the enzyme, thereby preventing its activation. Inhibition of p38 MAPK has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to promote cell survival and differentiation.
Biochemical and Physiological Effects:
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in various cell types, including macrophages and microglia. In addition, the compound has been shown to promote cell survival and differentiation in various cell types, including neurons and oligodendrocytes. These effects suggest that N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea may have therapeutic potential for the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea is its selectivity for p38 MAPK. The compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of p38 MAPK in various cellular processes. However, one limitation of the compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea. One potential direction is the investigation of the compound's potential therapeutic applications in cancer. Inhibition of p38 MAPK has been shown to reduce the proliferation and survival of cancer cells, and N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea may have potential as an anticancer agent. Another potential direction is the investigation of the compound's effects on neurodegenerative disorders, such as Alzheimer's disease. Inhibition of p38 MAPK has been shown to reduce the production of amyloid beta, a key pathological feature of Alzheimer's disease, and N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea may have potential as a disease-modifying agent. Overall, the study of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea involves the reaction of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline with 4-isopropylaniline in the presence of thionyl chloride and triethylamine. The resulting product is then treated with thiourea to yield the final compound. The synthesis of this compound has been reported in several scientific publications, and the purity and identity of the compound have been confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the activity of p38 MAPK, which is involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell differentiation. Inhibition of p38 MAPK has been implicated in the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders.

properties

IUPAC Name

1-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3-(4-propan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S2/c1-17(2)18-7-9-20(10-8-18)25-24(30)26-21-11-13-22(14-12-21)31(28,29)27-16-15-19-5-3-4-6-23(19)27/h3-14,17H,15-16H2,1-2H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMDZIPDMDSUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-[4-(propan-2-yl)phenyl]thiourea

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